![molecular formula C15H20N2O B2697715 N-(1-benzylpiperidin-3-yl)prop-2-enamide CAS No. 1378616-34-2](/img/structure/B2697715.png)
N-(1-benzylpiperidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-3-yl)prop-2-enamide, also known as BPAP, is a chemical compound that belongs to the class of piperidine derivatives. BPAP has been found to exhibit a range of pharmacological effects, including stimulating effects on the central nervous system (CNS) and anti-Parkinsonian effects. In
Mécanisme D'action
The mechanism of action of N-(1-benzylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of dopamine release in the brain. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to increase the release of dopamine from dopaminergic neurons in the substantia nigra, which is the region of the brain that is most affected in Parkinson's disease. Additionally, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to increase the expression of tyrosine hydroxylase, which is the enzyme that synthesizes dopamine.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on dopamine release, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to increase the release of norepinephrine and serotonin in the brain. N-(1-benzylpiperidin-3-yl)prop-2-enamide has also been found to increase the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzylpiperidin-3-yl)prop-2-enamide in lab experiments is its specificity for dopaminergic neurons. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to selectively increase dopamine release from dopaminergic neurons, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using N-(1-benzylpiperidin-3-yl)prop-2-enamide is its potential toxicity. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to be toxic at high doses, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-benzylpiperidin-3-yl)prop-2-enamide. One area of research is the development of more potent and selective N-(1-benzylpiperidin-3-yl)prop-2-enamide analogs. These analogs could be used to further elucidate the mechanism of action of N-(1-benzylpiperidin-3-yl)prop-2-enamide and to develop more effective treatments for Parkinson's disease. Another area of research is the use of N-(1-benzylpiperidin-3-yl)prop-2-enamide in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, the potential toxicity of N-(1-benzylpiperidin-3-yl)prop-2-enamide needs to be further investigated in order to determine its safety for use in humans.
Méthodes De Synthèse
N-(1-benzylpiperidin-3-yl)prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with propionyl chloride to form N-benzyl-3-propionylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-3-acetylpiperidine. Finally, the acetyl group is removed through a catalytic hydrogenation reaction to yield N-(1-benzylpiperidin-3-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-3-yl)prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its anti-Parkinsonian effects. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Additionally, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBEBBGOFZJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-3-yl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.